molecular formula C13H10F3NO B3274755 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol CAS No. 613240-34-9

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol

Cat. No.: B3274755
CAS No.: 613240-34-9
M. Wt: 253.22 g/mol
InChI Key: BWTRIPRYSQLBMM-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol (CAS RN: 613240-34-9) is a chemical compound with the molecular formula C13H10F3NO . It belongs to a class of pyridine-containing benzyl alcohols and serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a benzyl alcohol group linked to a pyridine ring system substituted with a trifluoromethyl group, a motif known to enhance the physicochemical properties of molecules in drug discovery . This combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals where the trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity. The presence of both the pyridine nitrogen and the benzylic alcohol provides two distinct sites for further chemical modification, enabling researchers to create a diverse array of derivatives. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet prior to use.

Properties

CAS No.

613240-34-9

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2

InChI Key

BWTRIPRYSQLBMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)CO

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)

Major Products

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol depends on its specific application:

Comparison with Similar Compounds

Positional Isomers on the Benzene Ring

a. 4-[3-(Trifluoromethyl)pyridin-2-yl]benzyl Alcohol

  • Structure : The CF₃-pyridine group is attached to the 4-position of the benzene ring instead of the 3-position.
  • Properties: Molecular formula C₁₃H₁₀F₃NO (same as the 3-isomer), CAS sc-357648, priced at $548 for 500 mg .
  • The higher cost per gram ($1,096/g vs. $192/g for the 3-isomer) suggests synthetic challenges or lower demand .

b. 3-(5-(Trifluoromethyl)pyridin-2-yl)benzyl Alcohol

  • Structure : The CF₃ group is at the 5-position of the pyridine ring, while the benzyl alcohol remains at the 2-position.
  • Properties: Molecular formula C₁₃H₁₀F₃NO (CAS [613240-34-9]), same as the original compound but with a different pyridine substitution pattern .
  • Key Differences : The shift of CF₃ from the 3- to 5-position on the pyridine ring could modulate electronic effects, influencing hydrogen bonding or steric interactions in biological systems.

Substituted Pyridine Derivatives

a. 3-(2-Fluoropyridin-3-yl)benzyl Alcohol

  • Structure : Features a fluorine atom instead of CF₃ on the pyridine ring.
  • Properties: Molecular formula C₁₂H₁₀FNO (CAS [217189-04-3]), molecular weight 203.1 g/mol, priced at $180 for 1 g .

b. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl Alcohol

  • Structure : CF₃ at the pyridine’s 5-position and benzyl alcohol at the benzene’s 4-position.
  • Properties : Industrial grade, priced at $960 for 25 kg, indicating bulk availability for industrial applications .
  • Key Differences : The combined positional changes may enhance steric hindrance, affecting binding to biological targets.

Heterocyclic Variants

a. 3-(Benzoxazol-2-yl)benzyl Alcohol

  • Structure : Replaces the pyridine ring with a benzoxazole group.
  • Properties : CAS 962051, PubChem ID 17047049 .
  • Key Differences : Benzoxazole introduces additional nitrogen and oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine-based analogs. This could enhance solubility in aqueous media .

b. 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

  • Structure : Incorporates a diazirine ring and iodine substituent.
  • Properties : Molecular formula C₉H₆F₃IN₂O, CAS 197968-46-0, used as a photoaffinity labeling reagent .
  • Key Differences : The diazirine group enables covalent crosslinking under UV light, making it valuable in proteomics and molecular biology studies .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Price (1 g) Key Substituents
3-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol C₁₃H₁₀F₃NO [613240-34-9] 253.2 $320 CF₃ (pyridine-3), benzyl alcohol (benzene-3)
4-[3-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol C₁₃H₁₀F₃NO sc-357648 253.2 $1,096* CF₃ (pyridine-3), benzyl alcohol (benzene-4)
3-(5-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol C₁₃H₁₀F₃NO [613240-34-9] 253.2 $320 CF₃ (pyridine-5), benzyl alcohol (benzene-3)
3-(2-Fluoropyridin-3-yl)benzyl alcohol C₁₂H₁₀FNO [217189-04-3] 203.1 $180 F (pyridine-2), benzyl alcohol (benzene-3)
3-(Benzoxazol-2-yl)benzyl alcohol C₁₃H₁₁NO₂ 962051 213.2 N/A Benzoxazole (heterocycle), benzyl alcohol

*Price extrapolated from 500 mg at $548 .

Biological Activity

3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzyl alcohol moiety, this compound exhibits properties that enhance its lipophilicity and reactivity, making it a valuable candidate for pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C13H10F3N
  • Molecular Weight : 253.22 g/mol

The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, potentially increasing their potency and selectivity in drug design. The structure suggests possible interactions with various molecular targets, including enzymes and receptors, which are critical for understanding its biological activity .

Preliminary studies indicate that the compound's trifluoromethyl group enhances membrane permeability, allowing it to interact effectively with cellular targets. The specific mechanisms of action remain under investigation, but it is hypothesized that the compound may modulate the activity of key enzymes or receptors involved in various physiological processes.

Antimicrobial and Anticancer Properties

Recent research has highlighted the potential antimicrobial and anticancer properties of this compound. For instance, compounds with similar trifluoromethyl groups have shown enhanced activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

In a comparative study, this compound was evaluated alongside other derivatives for its cytotoxicity against human cancer cell lines. The results indicated that it exhibited significant activity, particularly in inducing apoptosis in MCF-7 (breast cancer) cells, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been associated with increased biological activity. For example, studies have demonstrated that the inclusion of this group can enhance the potency of compounds by improving their interaction with biological targets. The SAR analysis suggests that modifications in the aromatic rings can lead to substantial changes in activity .

Case Studies

  • Anticancer Activity : A study investigated the effects of several trifluoromethyl-containing compounds on human leukemia cell lines. The results showed that this compound significantly inhibited cell growth and induced apoptosis at lower concentrations compared to non-fluorinated analogs .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, compounds similar to this compound were tested against various bacterial strains. The findings indicated potent antibacterial activity, suggesting its potential use in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcoholStructureContains a diazirine moietyAnticancer
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehydeStructureEther linkage instead of an alcoholModerate antimicrobial
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1StructureIncorporates a piperidine moietyAntidepressant effects

Future Directions

The ongoing research into this compound aims to elucidate its mechanisms of action further and explore its therapeutic applications. Given its promising biological activities, there is potential for this compound to be developed into a lead candidate for new drug formulations targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol, and how are yields optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between pyridinyl boronic acids and halogenated benzyl alcohol derivatives. For example, coupling 3-(trifluoromethyl)pyridin-2-ylboronic acid with 3-bromobenzyl alcohol under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C. Yields (~60–75%) depend on stoichiometric ratios and catalyst loading .
  • Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like deboronated intermediates. Monitor reaction progress using TLC or HPLC .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: a singlet for the benzyl alcohol -CH₂OH (~4.7 ppm), aromatic protons (6.8–8.5 ppm), and a distinct trifluoromethyl (-CF₃) signal in ¹⁹F NMR (~-63 ppm) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 254.1 (C₁₃H₁₀F₃NO⁺). High-resolution MS validates the empirical formula .
  • IR : O-H stretch at ~3300 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are common impurities in its synthesis, and how are they mitigated?

  • Common Impurities :

  • Dehalogenated byproducts : Arise from incomplete coupling; minimized by optimizing catalyst activity and reaction time.
  • Oxidation products : Benzaldehyde derivatives form if the alcohol is exposed to oxidizing agents. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .
    • Analytical Mitigation : HPLC with a C18 column (ACN/water + 0.1% TFA) identifies impurities at retention times ±0.5 min from the main peak .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The -CF₃ group is electron-withdrawing, activating the pyridine ring for electrophilic attacks but deactivating the benzyl alcohol moiety. In SN2 reactions, the benzyl alcohol’s -OH can be converted to a better leaving group (e.g., mesylation) for substitutions with amines or thiols. Kinetic studies show a 2–3× slower reaction rate compared to non-fluorinated analogs due to steric and electronic effects .
  • Experimental Design : Compare reactivity with 3-methylpyridin-2-yl analogs using time-resolved ¹⁹F NMR to track substituent effects .

Q. What strategies enhance the compound’s solubility for in vitro biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain aqueous stability.
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers or sulfonate esters) at the benzyl alcohol position while preserving the pyridinyl-CF₃ motif. Solubility increases 10-fold with PEG-4 substitutions .
    • Validation : Measure solubility via nephelometry and validate biocompatibility using hemolysis assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Approach :

  • QSAR Studies : Correlate logP values (experimental: ~2.3) with bioavailability. Derivatives with logP < 3 show better membrane permeability .
  • Docking Simulations : The pyridinyl-CF₃ group fits into hydrophobic pockets of target enzymes (e.g., kinase ATP-binding sites). Modify the benzyl alcohol to hydrogen-bond with catalytic residues .
    • Validation : Synthesize top-predicted derivatives and test in vitro ADME (e.g., microsomal stability, CYP450 inhibition) .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on the compound’s stability under acidic conditions.

    • Resolution : Stability assays (pH 1–7, 37°C) show decomposition at pH < 3 due to protonation of the pyridine nitrogen, leading to ring-opening. Use buffered solutions (pH 5–6) for long-term storage .
  • Contradiction : Variable biological activity in antimicrobial studies.

    • Resolution : Activity depends on bacterial strain membrane composition. Gram-positive strains (e.g., S. aureus) show higher susceptibility due to enhanced compound penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol
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3-(3-(Trifluoromethyl)pyridin-2-YL)benzyl alcohol

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